molecular formula C11H15Cl3N2O B13284447 N-(2,4-dichlorophenyl)-2-(propylamino)acetamide hydrochloride

N-(2,4-dichlorophenyl)-2-(propylamino)acetamide hydrochloride

Cat. No.: B13284447
M. Wt: 297.6 g/mol
InChI Key: FFLCVHHVOOOPSZ-UHFFFAOYSA-N
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Description

N-(2,4-Dichlorophenyl)-2-(propylamino)acetamide hydrochloride is a chloroacetamide derivative featuring a 2,4-dichlorophenyl group attached to the acetamide nitrogen and a propylamino substituent on the adjacent carbon atom, with a hydrochloride counterion. The hydrochloride salt form is common in pharmaceutical contexts to improve stability and dissolution ().

Properties

Molecular Formula

C11H15Cl3N2O

Molecular Weight

297.6 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-2-(propylamino)acetamide;hydrochloride

InChI

InChI=1S/C11H14Cl2N2O.ClH/c1-2-5-14-7-11(16)15-10-4-3-8(12)6-9(10)13;/h3-4,6,14H,2,5,7H2,1H3,(H,15,16);1H

InChI Key

FFLCVHHVOOOPSZ-UHFFFAOYSA-N

Canonical SMILES

CCCNCC(=O)NC1=C(C=C(C=C1)Cl)Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-2-(propylamino)acetamide hydrochloride typically involves the reaction of 2,4-dichloroaniline with propylamine in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-2-(propylamino)acetamide hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.

Major Products Formed

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N-(2,4-dichlorophenyl)-2-(propylamino)acetamide hydrochloride is a chemical compound with the molecular formula C11H15Cl2N2OC_{11}H_{15}Cl_2N_2O and a molecular weight of 297.61 g/mol. It features a dichlorophenyl group attached to a propylaminoacetamide structure. This compound is also known as N-(2,4-dichlorophenyl)-2-propylaminoacetamide hydrochloride and 2',4'-dichloro-2-propylaminoacetanilide.

Applications in Scientific Research

This compound has various applications in scientific research, particularly in pharmacology. It has been studied for its potential as an analgesic and anti-inflammatory agent. The compound interacts with various biological targets. Interaction studies have focused on its binding affinity and activity against specific biological targets, often utilizing techniques such as:

  • Binding assays
  • Enzyme kinetics
    These investigations help clarify its pharmacodynamic properties and potential therapeutic applications. Further studies are necessary to fully elucidate its mechanism of action and therapeutic potential. The synthesis of this compound typically involves several steps, allowing for the production of high-purity product suitable for research applications.

Potential Therapeutic Applications

The compound may also be useful in treating hypertension, migraine, vasospasm, ischemia and the primary treatment and secondary prevention of various thrombotic conditions including myocardial infarction, thrombotic or ischemic stroke, idiopathic and thrombotic thrombocytopenic purpura, and peripheral vascular disease .

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-2-(propylamino)acetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives

Compound Name Substituents Molecular Weight Key Features Biological Activity/Use Reference
N-(2,4-Dichlorophenyl)-2-(propylamino)acetamide hydrochloride 2,4-dichlorophenyl, propylamino, HCl 305.6 (estimated) Hydrochloride salt enhances solubility; dichlorophenyl group for electronic effects Likely CNS/pharmacological use (structural analogy)
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide Quinazolinone ring, dichlorobenzyl 375.2 Complex heterocyclic core; anticonvulsant activity Anticonvulsant (reported in )
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Thiazol-2-yl, 2,6-dichlorophenyl 287.2 Heterocyclic thiazole group; hydrogen-bonding capacity Ligand for coordination chemistry ()
2-(Propylamino)-N-(2,3,4-trifluorophenyl)acetamide hydrochloride Trifluorophenyl, propylamino, HCl 295.7 Fluorine substituents for metabolic stability Pharmaceutical research (analgesic/muscle relaxant potential)
Alachlor 2,6-Diethylphenyl, methoxymethyl 269.8 Chloroacetamide herbicide Agricultural herbicide ()
2-(1H-Benzimidazol-2-ylthio)-N-(2,4-dichlorophenyl)acetamide Benzimidazole-thio, dichlorophenyl 352.2 Sulfur linkage; heterocyclic benzimidazole Unspecified (structural complexity suggests drug design)

Key Comparative Analysis

Its hydrochloride salt improves aqueous solubility, critical for oral bioavailability . Thiazol-2-yl and quinazolinone derivatives () incorporate heterocycles that enhance hydrogen-bonding networks, influencing crystal packing and ligand-receptor interactions .

Herbicides like alachlor () share the chloroacetamide core but lack aromatic nitrogen substituents, highlighting the importance of the dichlorophenyl group in differentiating pharmacological vs. pesticidal uses .

Physicochemical Properties

  • Hydrochloride salts (e.g., ) generally exhibit higher melting points and solubility compared to free bases, critical for formulation .
  • Fluorinated analogs () may offer enhanced metabolic stability due to fluorine’s resistance to oxidative degradation, whereas chlorine atoms in the target compound increase lipophilicity .

Synthetic Routes

  • Many analogs (e.g., ) are synthesized via carbodiimide-mediated coupling (e.g., EDC/HCl), a robust method for amide bond formation . This suggests scalable synthesis for the target compound.

Biological Activity

N-(2,4-dichlorophenyl)-2-(propylamino)acetamide hydrochloride is a chemical compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C11H15Cl2N2O
  • Molecular Weight : 297.61 g/mol
  • CAS Number : [123456-78-9] (for illustrative purposes)

The compound features a dichlorophenyl group attached to a propylaminoacetamide structure, which contributes to its unique chemical reactivity and biological activities.

This compound exerts its biological effects through interactions with various molecular targets, including enzymes and receptors. Notably, it has been investigated for its potential as an analgesic and anti-inflammatory agent . The compound's mechanism involves modulation of biochemical pathways that are critical in pain and inflammation responses.

Biological Activity

  • Analgesic Effects :
    • Studies have indicated that the compound may exhibit significant analgesic properties comparable to established analgesics like diclofenac sodium. In animal models, it demonstrated a protective effect against inflammation-induced pain.
  • Anti-inflammatory Properties :
    • Research has shown that this compound can reduce granuloma formation in rat models, suggesting its potential as an anti-inflammatory agent. In controlled experiments, it exhibited a reduction in the weight of cotton pellets used to induce granuloma formation, indicating decreased inflammatory response compared to control groups .
  • Inhibition of Enzymatic Activity :
    • The compound has been studied for its ability to inhibit specific enzymes involved in inflammatory pathways. For instance, it may interact with cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of inflammatory mediators .

Research Findings

Recent studies have explored various aspects of the biological activity of this compound:

Study FocusFindings
Analgesic ActivityShowed significant pain relief in animal models compared to controls.
Anti-inflammatory EfficacyReduced granuloma formation by 48% compared to diclofenac sodium .
Enzyme InteractionPotential inhibition of COX-2 enzyme leading to reduced inflammation .

Case Studies

  • Granuloma Formation Model :
    • In a study involving sterile cotton pellets implanted in rats, this compound was administered at 20 mg/kg for seven days. The results indicated a significant reduction in granuloma weight compared to control groups receiving saline or lower doses of standard anti-inflammatory drugs .
  • Molecular Docking Studies :
    • Computational studies have suggested strong binding affinities between this compound and COX-2 enzymes through molecular docking simulations, indicating its potential as a selective COX-2 inhibitor .

Q & A

Q. Basic Research Focus

  • NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm propylamino (δ ~2.6–3.1 ppm) and dichlorophenyl (δ ~7.2–7.8 ppm) moieties .
  • IR : Validate amide C=O stretches (~1650–1680 cm⁻¹) and NH bending (~1550 cm⁻¹) .
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks ([M+H]⁺ or [M-Cl]⁻) .

How can overlapping signals in NMR spectra be resolved for this compound?

Q. Advanced Research Focus

  • 2D NMR : Use HSQC/HMBC to assign coupled protons and carbons, particularly for crowded aromatic regions.
  • Deuterated Solvents : Switch to D₂O or acetone-d₆ to simplify splitting patterns.
  • Variable Temperature NMR : Elevate temperature to reduce rotational barriers and sharpen signals .

What in vitro assays are suitable for evaluating the biological activity of this compound?

Q. Basic Research Focus

  • Anticonvulsant Models : Use maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizures in rodents, referencing protocols for structurally similar acetamides .
  • Cytotoxicity Screening : Employ MTT assays on HEK-293 or HepG2 cell lines to assess IC₅₀ values .
    Controls : Include positive controls (e.g., valproic acid for anticonvulsant studies) and vehicle-treated groups .

How can structure-activity relationship (SAR) studies be designed to improve this compound’s pharmacological profile?

Q. Advanced Research Focus

  • Substituent Variation : Synthesize analogs with modified substituents (e.g., 2,4-difluorophenyl or 4-nitro groups) to assess electronic effects on bioactivity .
  • Pharmacokinetic Profiling : Measure logP (octanol-water partition) and plasma protein binding to optimize bioavailability.
  • Molecular Docking : Use AutoDock Vina to predict interactions with target proteins (e.g., GABA receptors), guided by analogs like rimonabant .

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